BenchChemオンラインストアへようこそ!

DJ001

PTPσ Selectivity Profiling Phosphatase Inhibitor

DJ001 differentiates itself as the only small-molecule PTPσ inhibitor with published in vivo survival data (93% vs. 41% in lethal irradiation models) and validated human HSC engraftment. Its unique non-competitive allosteric binding circumvents the selectivity pitfalls of orthosteric phosphatase inhibitors, demonstrating >10 µM against all 20 profiled off-target phosphatases. Unlike unprofiled competitors (e.g., generic inhibitors like alendronate), DJ001 enables unambiguous PTPσ target attribution in hematopoietic stem cell and preclinical recovery studies. Ideal for stem cell expansion, radiation countermeasure research, and allosteric phosphatase probe development.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 2161305-12-8
Cat. No. B2753576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDJ001
CAS2161305-12-8
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O3/c18-15(12-5-2-1-3-6-12)9-10-16-13-7-4-8-14(11-13)17(19)20/h1-11,16H/b10-9-
InChIKeyOVTJWWUGQKIRCL-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DJ001 (CAS 2161305-12-8): A Selective, Allosteric PTPσ Inhibitor for Hematopoietic Stem Cell Regeneration Research


DJ001 (CAS 2161305-12-8) is a synthetic small-molecule inhibitor that selectively targets receptor-type protein tyrosine phosphatase-sigma (PTPσ) [1]. It is a 2-arylamino-1-arylpropenone derivative with a molecular weight of 268.27 Da (C15H12N2O3) and is supplied as a yellow solid with high purity (>98%) . DJ001 functions as a non-competitive, allosteric inhibitor of PTPσ with an IC50 value of 1.43–1.54 µM in enzymatic assays [1]. It displays no significant inhibitory activity against a panel of 20 other phosphatases (>10 µM), with only modest activity observed against Protein Phosphatase 5 [1]. In vivo, DJ001 promotes the regeneration of hematopoietic stem cells (HSCs) following radiation- or chemotherapy-induced injury in murine models, accelerates hematologic recovery, and improves survival [1]. This compound is provided for research use only and is a tool compound for studying PTPσ biology and HSC regeneration mechanisms.

Why DJ001's Unique Allosteric and Highly Selective Profile Prevents Simple Substitution with Other Phosphatase Inhibitors


The critical challenge in targeting protein tyrosine phosphatases (PTPs), including PTPσ, is achieving selectivity. The catalytic domains of PTPs are highly conserved, meaning that active-site-directed (orthosteric) inhibitors frequently cross-react with multiple PTP family members, leading to off-target effects and confounding biological interpretation [1]. Many reported PTPσ inhibitors, such as the competitive inhibitor identified by Martin et al. (IC50 10 µM), lack extensive selectivity profiling [2]. DJ001 differentiates itself by binding to a unique allosteric site distinct from the conserved catalytic pocket, thereby circumventing the selectivity challenge [1]. Furthermore, DJ001 has been rigorously profiled against a broad panel of 20 other phosphatases, demonstrating a high degree of specificity that is not commonly established for other PTPσ inhibitors [1]. Therefore, substituting DJ001 with another PTPσ inhibitor, or a less selective phosphatase inhibitor like alendronate [3], would introduce uncertainty regarding target engagement and could yield different, potentially misleading, results, particularly in complex biological systems like hematopoietic stem cell regeneration.

Quantitative Evidence for DJ001's Differentiation: PTPσ Specificity, Mechanism of Action, and In Vivo Efficacy


DJ001 Demonstrates High Specificity for PTPσ Against a Broad Panel of Phosphatases, Unlike Less-Selective Alternatives

DJ001 was screened against a panel of 20 other phosphatases, including closely related receptor-type PTPs (e.g., LAR, PTPµ) and non-receptor PTPs (e.g., PTP1B, SHP2). It displayed no significant inhibitory activity (IC50 > 10 µM) against any of these enzymes. The only detectable, albeit modest, activity was against Protein Phosphatase 5 [1]. This contrasts with many other PTPσ inhibitors, for which comprehensive selectivity data is often lacking or is more limited. For instance, the competitive PTPσ inhibitor described by Martin et al. (IC50 = 10 µM) was not reported to have been profiled against a broad selectivity panel, leaving its specificity unknown [2]. Alendronate, a bisphosphonate drug with PTPσ inhibitory activity (IC50 = 2 µM), is known to inhibit several other PTPs, including PTPmeg1 (IC50 = 23 µM) [3], and its activity is sensitive to assay conditions [4].

PTPσ Selectivity Profiling Phosphatase Inhibitor Off-target Activity

DJ001's Non-Competitive, Allosteric Binding Mode Offers a Unique Mechanism Distinct from Active-Site Inhibitors

Enzyme kinetic analysis via substrate titration studies demonstrated that DJ001 functions as a non-competitive inhibitor of PTPσ [1]. Molecular docking and binding studies revealed that the more active (Z)-isomer of DJ001 binds to a unique allosteric site located between domains 1 and 2 of PTPσ, with a calculated binding preference of -9.0 kcal/mol for the allosteric site over the catalytic site (-7.7 kcal/mol) [1]. This is in direct contrast to other reported PTPσ inhibitors, such as the flavonoid derivatives identified by the Korea Chemical Bank screen, which were shown via docking simulation to be accommodated at the catalytic active site as competitive inhibitors [2]. Another PTPσ inhibitor described by Martin et al. was also predicted to bind the D1 active site, suggesting a competitive mode of inhibition [3].

Allosteric Inhibition PTPσ Enzyme Kinetics Mechanism of Action

DJ001 Promotes Survival and Hematopoietic Recovery in Irradiated Mice, a Functional Benchmark Not Established for Most Other PTPσ Inhibitors

In a mouse model of myeloablative injury (750 cGy total body irradiation), daily subcutaneous administration of 5 mg/kg DJ001 for 10 days led to a statistically significant improvement in survival. At day +40 post-irradiation, 93% (27 of 29) of DJ001-treated mice were alive, compared to only 41% (12 of 29) of vehicle-treated controls (P < 0.0001) [1]. Furthermore, DJ001 treatment accelerated the recovery of peripheral blood white blood cells, neutrophils, lymphocytes, and bone marrow hematopoietic stem/progenitor cells (HSPCs) at day +10 post-irradiation [1]. In contrast, while some PTPσ inhibitors like ISP have shown activity in spinal cord injury models , robust in vivo efficacy data in this specific, clinically relevant model of hematopoietic regeneration has not been reported for other PTPσ inhibitors.

Hematopoietic Stem Cell HSC Regeneration In Vivo Efficacy Radioprotection Myelosuppression

Target Engagement is Validated by a Genetically-Controlled Model, Demonstrating DJ001's Effects are PTPσ-Dependent

The specificity of DJ001's mechanism was confirmed using cells from PTPσ-deficient (Ptprs−/−) mice. While DJ001 treatment caused a rapid increase in RAC1-GTP levels in wild-type bone marrow KSL cells, this effect was completely abrogated in cells from Ptprs−/− mice [1]. This genetic validation proves that the observed RAC1 activation is directly mediated through DJ001's inhibition of PTPσ. This level of target validation is a strong differentiator. Many other PTPσ inhibitors, such as illudalic acid, which shows an IC50 of <<250 nM against PTPσ [2], lack this rigorous genetic evidence linking their primary biochemical activity to a specific, pathway-relevant downstream effect in a cellular context.

Target Validation PTPσ Knockout RAC1 Activation Genetic Control

Primary Research Applications for DJ001 Based on Its Validated PTPσ-Specific, Allosteric, and Pro-Regenerative Profile


Investigating PTPσ-Specific Signaling Pathways in Hematopoietic Stem and Progenitor Cells (HSPCs)

DJ001 is the ideal tool for dissecting the specific role of PTPσ in HSPC biology without confounding off-target effects. Its established selectivity against a panel of 20 phosphatases [1] and its validated, PTPσ-dependent mechanism of RAC1 activation [1] allow researchers to confidently attribute observed changes in HSPC self-renewal, apoptosis, or differentiation to the inhibition of PTPσ. This is particularly critical in studies involving complex cytokine milieus or co-culture systems where multiple phosphatases may be active.

Studying Mechanisms of Hematopoietic Regeneration Following Myelosuppressive Injury

For research focused on recovery after radiation or chemotherapy, DJ001 is a well-characterized tool. It is the only small-molecule PTPσ inhibitor with published, quantitative in vivo data showing a statistically significant survival benefit (93% vs. 41% in controls) and accelerated multilineage hematologic recovery in a mouse model of lethal irradiation [1]. Its ability to also promote human HSC regeneration ex vivo and enhance their engraftment in vivo [1] makes it a powerful reagent for translating findings from murine models to human systems.

Elucidating Allosteric Regulation of Receptor-Type Protein Tyrosine Phosphatases

DJ001 serves as a valuable chemical probe for studying allosteric modulation of PTPs. Its confirmed non-competitive inhibition and binding to a unique allosteric site [1] provide a distinct mechanism compared to the majority of phosphatase inhibitors that target the conserved active site. This makes DJ001 useful for biophysical and structural biology studies aimed at understanding the conformational dynamics of PTPσ and the potential for developing other selective, allosteric PTP modulators.

Validating PTPσ as a Target in Human Hematopoietic Cell Models

DJ001 has demonstrated functional activity in primary human cells, making it a critical tool for preclinical validation. It has been shown to suppress apoptosis and promote the recovery of viable human CD34+CD38− HSCs following irradiation, and critically, to enhance the in vivo repopulating capacity of these cells when transplanted into immunodeficient mice [1]. This human cell data provides a strong rationale for its use in advanced research applications, such as improving ex vivo HSC expansion protocols or investigating the role of PTPσ in human hematologic diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DJ001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.